Sinigrin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sinigrin can be synthesized through the biosynthesis pathway from the amino acid methionine . The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the production of this compound.

Industrial Production Methods: Industrial extraction of this compound typically involves the use of cold methanol, boiling methanol, or boiling water to extract glucosinolates from plant tissues . The cold methanol extraction method has been shown to be effective and less hazardous compared to other methods .

Types of Reactions:

Hydrolysis: this compound undergoes enzymatic hydrolysis by myrosinase to produce allyl isothiocyanate.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: this compound can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions:

Myrosinase: Used for the hydrolysis of this compound to produce allyl isothiocyanate.

Oxidizing Agents: Various oxidizing agents can be used to oxidize this compound under controlled conditions.

Reducing Agents: Specific reducing agents can be employed to reduce this compound.

Major Products Formed:

Allyl Isothiocyanate: Formed from the hydrolysis of this compound by myrosinase.

Oxidation Products: Various oxidation products can be formed depending on the oxidizing agents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Activities

Sinigrin's pharmacological properties have been extensively studied, revealing a range of beneficial effects:

- Anticancer Activity : this compound is known to induce apoptosis in cancer cells through its hydrolysis product, allyl isothiocyanate (AITC). Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including bladder and liver cancer cells. In an orthotopic rat bladder cancer model, this compound demonstrated significant inhibition of tumor growth and muscle invasion .

- Anti-inflammatory Effects : this compound has been shown to reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies indicate that it inhibits pathways involved in inflammation, such as the MAPK signaling pathway, showcasing its potential in treating chronic inflammatory diseases like atherosclerosis .

- Antibacterial and Antifungal Properties : this compound exhibits antimicrobial activity against various pathogens. Its hydrolysis products have been found to be effective against both bacterial and fungal strains, making it a candidate for natural antimicrobial agents .

- Antioxidant Activity : The antioxidant properties of this compound contribute to its ability to protect cells from oxidative stress. This is particularly relevant in preventing DNA damage and promoting overall cellular health .

Agricultural Applications

This compound also plays a significant role in agriculture:

- Biofumigation : The compound is utilized for its biofumigant properties, which help suppress soil-borne pathogens and pests. When incorporated into soil, this compound can reduce populations of harmful nematodes and other pests, contributing to sustainable agricultural practices .

- Natural Pest Control : this compound's toxicity to certain insect species has been leveraged in pest management strategies. For instance, it has been shown to negatively affect the survival rates of aphids when they consume plants containing this compound .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

Mecanismo De Acción

The mechanism of action of sinigrin involves its enzymatic hydrolysis by myrosinase to produce allyl isothiocyanate . Allyl isothiocyanate exerts its effects by modulating various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines, enhancement of antioxidant enzyme levels, and regulation of the cAMP signaling pathway . These actions contribute to its therapeutic effects, such as anti-inflammatory and anti-cancer properties .

Comparación Con Compuestos Similares

Glucoraphanin: Found in broccoli and other cruciferous vegetables, hydrolyzed to produce sulforaphane.

Sinalbin: Found in white mustard (Sinapis alba), hydrolyzed to produce p-hydroxybenzyl isothiocyanate.

Sinigrin’s unique properties and diverse applications make it a compound of significant interest in scientific research and various industries.

Actividad Biológica

Sinigrin, a prominent glucosinolate found primarily in the seeds of black mustard (Brassica nigra) and other members of the Brassicaceae family, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and wound healing properties, supported by various research findings and case studies.

Overview of this compound

This compound (chemical formula: CHNOS) is a sulfur-containing compound that undergoes hydrolysis to produce allyl isothiocyanate (AITC), which is largely responsible for its bioactive effects. The transformation of this compound into AITC occurs through enzymatic action, primarily by myrosinase, during digestion or plant processing.

Anticancer Activity

This compound exhibits notable anticancer properties, particularly in liver cancer models. Research conducted on rats with carcinogen-induced hepatotoxicity revealed that this compound significantly inhibited the proliferation of liver tumor cells. It induced apoptosis through up-regulation of the p53 tumor suppressor gene and down-regulation of Bcl-2 family members and caspases. The study indicated that this compound treatment led to reduced tumor surface area and improved liver function without causing toxicity .

Case Study:

- Model: Carcinogen-induced hepatotoxicity in rats

- Findings: this compound reduced liver tumors and induced apoptosis in cancer cells.

- Mechanism: Activation of p53 pathway and cell cycle arrest at G0/G1 phase.

Antibacterial and Antifungal Properties

This compound's antibacterial activity has been assessed against various bacterial strains. A study determined the minimum inhibitory concentration (MIC) of this compound against several pathogens, showing effective inhibition at concentrations ranging from 100 µg/mL to 1100 µg/mL. This suggests its potential as a natural antimicrobial agent .

Table 1: Antibacterial Activity of this compound

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 100 | 10 |

| 300 | 15 |

| 500 | 20 |

| 700 | 25 |

| 900 | 30 |

| 1100 | 35 |

Antioxidant Activity

The antioxidant properties of this compound have been linked to its ability to scavenge free radicals. Studies have shown that this compound can protect cells from oxidative stress, which is a contributing factor in various diseases, including cancer .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also suppressed the phosphorylation of MAPK pathways involved in inflammation .

Mechanism:

- Inhibition of MAPK phosphorylation

- Reduction in pro-inflammatory mediator production

Wound Healing Properties

Research indicates that this compound may enhance wound healing processes. Its application has been shown to promote cellular proliferation and migration in fibroblasts, essential for tissue repair .

Propiedades

IUPAC Name |

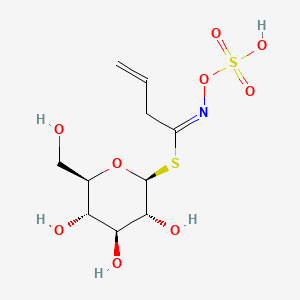

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxybut-3-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6+/t5-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZOWSSBXJXFOR-PTGZALFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3952-98-5 (mono-potassium salt) | |

| Record name | Sinigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sinigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-69-0 | |

| Record name | Sinigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | Sinigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.